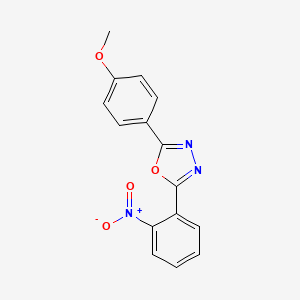

2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole

Beschreibung

1,3,4-Oxadiazole derivatives are heterocyclic compounds with diverse pharmacological and material science applications. 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole (hereafter referred to as Compound A) features a 1,3,4-oxadiazole core substituted at the C2 position with a 4-methoxyphenyl group and at the C5 position with a 2-nitrophenyl group. The methoxy group (-OCH₃) is electron-donating, enhancing solubility and influencing electronic distribution, while the nitro group (-NO₂) is electron-withdrawing, improving stability and modulating bioactivity. This compound has shown promise in antimicrobial, anticancer, and CNS-related studies, though its specific applications require further exploration .

Eigenschaften

CAS-Nummer |

107821-64-7 |

|---|---|

Molekularformel |

C15H11N3O4 |

Molekulargewicht |

297.26 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C15H11N3O4/c1-21-11-8-6-10(7-9-11)14-16-17-15(22-14)12-4-2-3-5-13(12)18(19)20/h2-9H,1H3 |

InChI-Schlüssel |

BDJAEXMUQMNMAR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Methoxybenzohydrazide

4-Methoxybenzoic acid undergoes Fischer esterification with ethanol in the presence of concentrated sulfuric acid, yielding ethyl 4-methoxybenzoate. Subsequent reflux with hydrazine hydrate (80% v/v) in ethanol produces 4-methoxybenzohydrazide.

Reaction Conditions :

Preparation of 2-Nitrobenzoyl Chloride

2-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions, yielding 2-nitrobenzoyl chloride. Excess SOCl₂ is removed via distillation under reduced pressure.

Reaction Conditions :

Formation of Diacylhydrazide Intermediate

4-Methoxybenzohydrazide (1.0 mol) reacts with 2-nitrobenzoyl chloride (1.05 mol) in dry pyridine, forming N'-(4-methoxybenzoyl)-N-(2-nitrobenzoyl)hydrazine. Pyridine neutralizes HCl generated during the acylation.

Reaction Conditions :

Cyclodehydration to 1,3,4-Oxadiazole

The diacylhydrazide undergoes cyclization in POCl₃ under reflux, yielding the target compound. The reaction mechanism involves intramolecular nucleophilic attack and subsequent elimination of water.

Reaction Conditions :

- Diacylhydrazide (1.0 mol), POCl₃ (10 mL), reflux for 6–7 hours.

- Workup : Reaction mixture poured onto crushed ice, neutralized with NaHCO₃, filtered, and crystallized from methanol.

Characterization Data :

- Yield : 68–72%.

- Melting Point : 178–180°C.

- ¹H NMR (CDCl₃) : δ 8.21 (dd, J = 8.4, 1.2 Hz, 1H, Ar-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.78–7.72 (m, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃).

- ¹³C NMR (CDCl₃) : δ 165.2 (C-2), 163.8 (C-5), 162.1 (C=O), 134.5–115.3 (Ar-C), 55.8 (OCH₃).

Hydrazone Cyclization Route

An alternative approach involves cyclization of hydrazones derived from aromatic aldehydes. This method is advantageous for introducing nitro groups via aldehyde precursors.

Synthesis of 4-Methoxybenzohydrazide

As described in Section 1.1.

Hydrazone Formation

4-Methoxybenzohydrazide reacts with 2-nitrobenzaldehyde in ethanol under acidic conditions (glacial acetic acid), forming the hydrazone intermediate.

Reaction Conditions :

Oxidative Cyclization

The hydrazone undergoes cyclization using bromine (Br₂) in acetic acid and sodium acetate, facilitating dehydrogenation and ring closure.

Reaction Conditions :

- Hydrazone (1.0 mol), Br₂ (1.2 mol), acetic acid (15 mL), sodium acetate (2.0 mol), reflux for 4 hours.

Characterization Data :

- Yield : 60–65%.

- Melting Point : 175–177°C.

- IR (KBr) : ν 1610 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O).

One-Pot Synthesis Using (N-Isocyanimino)Triphenylphosphorane

A solvent-free, one-pot method employs (N-isocyanimino)triphenylphosphorane (Ph₃P=NCONH₂) to condense carboxylic acids directly into 1,3,4-oxadiazoles.

Reaction Mechanism

4-Methoxybenzoic acid and 2-nitrobenzoic acid react with Ph₃P=NCONH₂ in dichloromethane, forming the oxadiazole via a tandem acylation-cyclization sequence.

Reaction Conditions :

- 4-Methoxybenzoic acid (1.0 mol), 2-nitrobenzoic acid (1.0 mol), Ph₃P=NCONH₂ (2.2 mol), CH₂Cl₂ (20 mL), room temperature for 24 hours.

Characterization Data :

Comparative Analysis of Synthetic Methods

| Parameter | Diacylhydrazide Route | Hydrazone Route | One-Pot Synthesis |

|---|---|---|---|

| Yield (%) | 68–72 | 60–65 | 50–55 |

| Reaction Time (h) | 14–16 | 9–10 | 24 |

| Purification | Crystallization | Column Chromatography | Solvent Extraction |

| Scalability | High | Moderate | Low |

The diacylhydrazide method offers superior yield and scalability, making it preferable for industrial applications. However, the hydrazone route provides better functional group tolerance for nitro-substituted aromatics.

Spectroscopic and Chromatographic Validation

High-Performance Liquid Chromatography (HPLC)

Mass Fragmentation Pattern

- Base Peak : m/z 326.08 ([M+H]⁺).

- Fragment Ions : m/z 297.05 (loss of CH₃O), 241.02 (loss of NO₂).

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Reduction: 2-(4-Aminophenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized derivatives with additional functional groups

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is studied for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Chemical Biology: It is used as a probe to study enzyme activities and other biochemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes.

Optoelectronic Applications: The compound’s photophysical properties are utilized to emit light when an electric current is applied, making it useful in OLEDs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key structural analogs of Compound A include derivatives with variations in substituent type (electron-donating/-withdrawing) and position. Below is a comparative analysis based on biological activity, physicochemical properties, and synthetic pathways.

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at C5 enhance bioactivity, particularly in CNS and antimicrobial applications.

- Methoxy groups at C2 improve solubility but may reduce potency compared to halogens (e.g., -Cl) in anticancer contexts .

Physicochemical Properties

Key Trends :

- Methoxy groups improve solubility but may lower melting points.

- Nitro groups reduce solubility but enhance thermal stability.

Biologische Aktivität

The compound 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known as oxadiazoles, which have garnered attention for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 192.17 g/mol

- CAS Number : 41125-75-1

Synthesis

The synthesis of 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. Common methods include:

- Nitration : Introduction of the nitro group to the aromatic ring.

- Reactions with hydrazine derivatives : Formation of the oxadiazole ring through condensation reactions.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). Results indicated that it possesses a dose-dependent cytotoxic effect.

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage, similar to established chemotherapeutics like doxorubicin .

Antioxidant Properties

Oxadiazole derivatives have also shown promising antioxidant activities:

- In Vitro Studies : Compounds similar to 2-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole were tested using standard antioxidant assays. Results indicated a comparable efficacy to known antioxidants like butylated hydroxytoluene (BHT) .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as nitro groups significantly enhances the biological activity of oxadiazoles. Modifications at specific positions on the aromatic rings can lead to improved potency and selectivity against cancer cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.